molecular formula C28H42O2S2 B3339103 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) CAS No. 64953-47-5

2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)

Cat. No.: B3339103
CAS No.: 64953-47-5
M. Wt: 474.8 g/mol
InChI Key: OQNMSUCZVWYXHJ-UHFFFAOYSA-N
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Description

Contextualization of Sterically Hindered Phenolic Frameworks in Contemporary Chemical Research

Sterically hindered phenols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, which is flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions. wikipedia.org This structural arrangement is not a mere chemical curiosity; it is the key to their widespread utility, primarily as antioxidants. wikipedia.org

The bulky tert-butyl groups create a zone of steric hindrance around the phenolic hydroxyl group. This "shielding" has a profound effect on the reactivity of the phenol (B47542). While the hydroxyl group can still donate its hydrogen atom to neutralize free radicals—the hallmark of a primary antioxidant—the resulting phenoxyl radical is stabilized. The steric bulk prevents this radical from easily participating in further unwanted reactions, such as dimerization or propagation of radical chains, thereby enhancing its effectiveness as a stabilizer. wikipedia.org

Compounds like 2,6-di-tert-butylphenol (B90309) and butylated hydroxytoluene (BHT) are archetypal examples that have been used extensively as antioxidants in a vast array of materials, including plastics, elastomers, fuels, and lubricants, to prevent oxidative degradation. wikipedia.org Their ability to scavenge radicals has made them indispensable for improving the shelf-life and performance of countless hydrocarbon-based products. wikipedia.org In the realm of academic research, these frameworks are fundamental building blocks for creating more complex molecules, including ligands for metal complexes and probes for studying radical-mediated processes.

Overview of Disulfide Linkages in Organic Chemistry and Advanced Materials Science

The disulfide linkage (R-S-S-R'), also known as a disulfide bridge, is a covalent bond between two sulfur atoms. This functional group is of immense importance in both biological systems and materials science. In biochemistry, disulfide bonds are crucial for determining the tertiary and quaternary structures of proteins, providing structural stability to the folded polypeptide chains.

Beyond their structural role, disulfide bonds are dynamic. They can be cleaved under reducing conditions and reformed under oxidizing conditions. This reversible nature makes them a powerful tool in the design of "smart" or stimulus-responsive materials. Researchers have incorporated disulfide linkages into polymers to create materials that can be degraded or reconfigured on demand. This has led to advancements in fields like drug delivery, where a therapeutic agent can be released from a polymer carrier in the reducing environment of a cell, and in the development of self-healing materials, where broken disulfide bonds at a fracture site can be reformed to repair the damage.

Significance of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) within Bifunctional Phenolic Architectures

2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) represents a sophisticated molecular design that marries the distinct features of a sterically hindered phenol with the dynamic nature of a disulfide bridge. This bifunctional architecture, where two 4,6-di-tert-butylphenol units are connected at their 2-positions via a disulfide linkage, creates a molecule with a unique set of properties.

The significance of this specific arrangement lies in the interplay between the two functional domains. The phenolic moieties retain their inherent ability to act as radical scavengers, while the disulfide bridge introduces a redox-active, cleavable site. This combination opens up possibilities that are not accessible to simple hindered phenols or organic disulfides alone.

For instance, the molecule can function as a redox-switchable ligand in coordination chemistry. The phenolic hydroxyl groups can bind to metal ions, and the oxidation or reduction of the disulfide bridge can modulate the electronic properties and reactivity of the resulting metal complex. researchgate.net Such complexes are of interest for their potential catalytic applications, where the ligand is not merely a spectator but an active participant in the chemical transformation. rsc.orgpurdue.edu The cleavage of the S-S bond would generate two separate thiol-phenol ligands, drastically altering the coordination environment of a bound metal.

Furthermore, the presence of the disulfide bond provides a mechanism for incorporating these robust antioxidant fragments into larger polymer chains or onto surfaces, creating materials with built-in protection against oxidative degradation that can also be altered or disassembled through a redox trigger.

Interactive Table: Physicochemical Properties of Related Phenolic Compounds

This table provides data for structurally related compounds to offer context for the properties of the titular molecule.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
2,6-Di-tert-butylphenolC₁₄H₂₂O206.3234-37128-39-2
2,4-Di-tert-butylphenol (B135424)C₁₄H₂₂O206.3253-5796-76-4
2,2'-Ethylidenebis(4,6-di-tert-butylphenol)C₃₀H₄₆O₂438.69162-16435958-30-6
4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol)C₂₈H₄₂O₂S₂474.77Not Available6386-58-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)disulfanyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2S2/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMSUCZVWYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558464
Record name 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-47-5
Record name 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 2,2 Disulfanediylbis 4,6 Di Tert Butylphenol

Precursor Synthesis and Functionalization Strategies

The foundation of the target molecule lies in the synthesis of the appropriately substituted phenolic precursor, 4,6-di-tert-butylphenol. This is followed by the strategic introduction of a sulfhydryl group at the ortho-position to the hydroxyl moiety, a key step that enables the final disulfide bond formation.

Alkylation and Derivatization Routes for Phenolic Units

The synthesis of substituted phenolic units, such as 4,6-di-tert-butylphenol, is typically achieved through the Friedel-Crafts alkylation of a simpler phenol (B47542). cnchemshop.com This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent, commonly isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst. cnchemshop.comgoogle.comnih.gov

The regioselectivity of the tert-butylation is a critical aspect of this synthesis, as the position of the bulky tert-butyl groups significantly influences the properties and subsequent reactivity of the phenolic unit. The choice of catalyst and reaction conditions plays a pivotal role in directing the alkylation to the desired positions. While strong acids can lead to a mixture of isomers, including 2,4-di-tert-butylphenol (B135424) and 2,4,6-tri-tert-butylphenol, the use of specific catalysts can favor the formation of particular isomers. google.comgoogle.com For instance, aluminum phenoxide catalysts are often employed to enhance ortho-alkylation, leading to products like 2,6-di-tert-butylphenol (B90309). google.comepo.org The use of solid acid catalysts, such as zeolites, has also been explored to improve selectivity and provide a more environmentally benign approach. cnchemshop.com

To achieve the desired 4,6-di-tert-butylphenol precursor, a strategic approach may involve the initial para-tert-butylation of phenol to form 4-tert-butylphenol (B1678320), followed by a regioselective ortho-tert-butylation. A general process for constructing ortho-tert-butyl phenols has been developed, which offers greater yields and flexibility compared to traditional methods. thieme-connect.com This method could be adapted for the selective ortho-alkylation of 4-tert-butylphenol to yield the target 4,6-di-tert-butylphenol.

Table 1: Comparison of Catalysts for Phenol Alkylation

CatalystAlkylating AgentTypical ProductsKey Features
Aluminum Chloride (AlCl₃)Isobutylene/tert-butyl chlorideMixture of ortho- and para-isomersTraditional Friedel-Crafts catalyst, can lead to side reactions. cnchemshop.com
Zeolites (e.g., HZSM-5)tert-Butanol/IsobutyleneOrtho- and para-substituted phenolsShape-selective, environmentally friendly, allows for better regiocontrol. cnchemshop.com
Aluminum PhenoxideIsobutylenePredominantly ortho-substituted phenolsPromotes ortho-alkylation, used for synthesis of 2,6-di-tert-butylphenol. google.comepo.org
Phosphorus Pentoxidetert-Butyl AlcoholTertiary butyl phenolsActs as a dehydrating agent in the alkylation process. google.com

Introduction of Sulfhydryl Functionality on Phenolic Precursors

With the 4,6-di-tert-butylphenol precursor in hand, the next critical step is the introduction of a sulfhydryl (-SH) group at the 2-position of the aromatic ring. A viable strategy for this transformation involves a multi-step sequence starting with the conversion of the phenol to an O-arylthiocarbamate. This can be achieved by deprotonating the phenol with a strong base like sodium hydride, followed by reaction with N,N-dimethylthiocarbamoyl chloride. researchgate.net

Subsequent thermolysis of the O-arylthiocarbamate induces a rearrangement to the corresponding S-arylthiocarbamate. Finally, reduction of the S-arylthiocarbamate with a reducing agent such as lithium aluminum hydride yields the desired 2-mercapto-4,6-di-tert-butylphenol (B120282). researchgate.net This method provides a controlled way to introduce the sulfur functionality at the desired ortho position.

An alternative approach involves the introduction of a thiocyanate (B1210189) group (-SCN) followed by its reduction to the thiol. For instance, the synthesis of 2,6-di-tert-butyl-4-mercaptophenol (B120284) has been reported via the reduction of 2,6-di-tert-butyl-4-thiocyanophenol using lithium aluminum hydride. This strategy could potentially be adapted for the synthesis of the 2-mercapto isomer from the corresponding 2-thiocyano-4,6-di-tert-butylphenol.

Disulfide Bond Formation Techniques

The final step in the synthesis of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is the formation of the disulfide bridge connecting two molecules of the 2-mercapto-4,6-di-tert-butylphenol precursor. This is typically achieved through an oxidative coupling reaction.

Oxidative Coupling Reactions for Bisphenol Dimerization

The oxidative coupling of thiols to disulfides is a common and effective method for forming S-S bonds. Various oxidizing agents can be employed for this purpose. A relevant example is the oxidative self-coupling of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol, a sterically hindered phenol, which is achieved using potassium ferricyanide (B76249) (K₃Fe(CN)₆) in an alkaline medium at room temperature. researchgate.net This suggests that similar conditions could be effective for the dimerization of 2-mercapto-4,6-di-tert-butylphenol.

The mechanism of such couplings often involves the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide. The steric hindrance imposed by the tert-butyl groups in the ortho and para positions of the phenol ring can influence the rate and efficiency of this coupling reaction.

Nucleophilic Substitution and Thiol Oxidation Protocols

While oxidative coupling is the most direct route, other protocols involving nucleophilic substitution can also be considered, although they are generally less common for the synthesis of symmetrical disulfides from thiols. In principle, a thiolate anion could react with a suitable sulfur-containing electrophile to form the disulfide linkage. However, for the synthesis of a symmetrical disulfide like the target compound, the direct oxidation of the corresponding thiol is the more straightforward and widely used approach.

The choice of oxidant and reaction conditions is crucial for achieving a high yield of the desired disulfide while minimizing over-oxidation to sulfonic acids or other side products. Common oxidants for thiol-to-disulfide conversion include hydrogen peroxide, iodine, and various metal-based reagents.

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is ensuring the correct regiochemistry, specifically the formation of the disulfide bond at the 2,2'-positions. This is intrinsically linked to the successful regioselective synthesis of the 2-mercapto-4,6-di-tert-butylphenol precursor.

The control over isomer formation begins with the initial alkylation of phenol. As discussed in section 2.1.1, the choice of catalyst and reaction conditions is paramount in directing the tert-butyl groups to the desired 4 and 6 positions. Any formation of other isomers, such as 2,4-di-tert-butylphenol, would lead to impurities in the final product.

Subsequently, the introduction of the sulfhydryl group must be highly regioselective for the 2-position. The thiocarbamate rearrangement method described in section 2.1.2 is advantageous in this regard, as the initial O-functionalization of the phenol directs the subsequent rearrangement to the ortho position.

Finally, the oxidative dimerization of the 2-mercapto-4,6-di-tert-butylphenol is expected to proceed without significant regiochemical issues, as the thiol group is the primary site of oxidation and coupling. However, controlling the reaction conditions is still important to prevent unwanted side reactions that could affect the purity of the final product. The inherent steric hindrance of the bulky tert-butyl groups can also play a role in directing the coupling to the less hindered sulfur atoms, thus favoring the formation of the desired disulfide linkage.

Table 2: Summary of Synthetic Steps and Control Points

Synthetic StepKey TransformationMethodologiesCritical Control Parameters for Regioselectivity
Precursor Synthesis Friedel-Crafts Alkylation of PhenolUse of specific catalysts (e.g., zeolites, aluminum phenoxide)Catalyst choice, reaction temperature, and pressure to favor 4,6-disubstitution. cnchemshop.comgoogle.comepo.org
Sulfhydryl Introduction Thiolation of 4,6-di-tert-butylphenolO-arylthiocarbamate formation, thermolysis, and reduction. researchgate.netThe rearrangement step is key for ortho-sulfenylation.
Disulfide Formation Oxidative Dimerization of ThiophenolOxidation with agents like K₃Fe(CN)₆. researchgate.netControl of oxidant stoichiometry and reaction conditions to prevent over-oxidation.

Strategies for Ortho-Sulfur Introduction and Dimerization

A primary strategy for the synthesis of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) involves the direct reaction of 4,6-di-tert-butylphenol with a sulfur-donating reagent. One established method utilizes sulfur monochloride (S₂Cl₂) as the key reagent to introduce the disulfide bridge.

The reaction of 2,6-di-tert-butylphenol with sulfur monochloride can yield 4,4'-dithiobis(2,6-di-t-butylphenol) google.com. While this reaction involves a different isomer of di-tert-butylphenol, the underlying principle of using sulfur monochloride for dimerization is relevant. The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

A plausible reaction scheme for the synthesis of the target molecule is the reaction of 4,6-di-tert-butylphenol with sulfur dichloride (SCl₂). This approach would involve the initial formation of a sulfenyl chloride intermediate at the ortho position of the phenol, which then reacts with a second molecule of the phenol to form the disulfide bridge.

Another potential route is the oxidative coupling of the corresponding thiol, 2-mercapto-4,6-di-tert-butylphenol. However, the synthesis of this thiol precursor can be challenging due to the steric hindrance around the ortho position.

The choice of the sulfur-introducing agent is critical. Sulfur monochloride and sulfur dichloride are common reagents for forming disulfide and sulfide (B99878) linkages, respectively, between aromatic rings. The reaction conditions, such as temperature and the presence of a catalyst, can influence the selectivity and yield of the desired disulfide product.

Control of Steric and Electronic Factors in Synthetic Pathways

The synthesis of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is significantly influenced by both steric and electronic factors. The bulky tert-butyl groups at the 4 and 6 positions of the phenol ring play a crucial role in directing the regioselectivity of the sulfenylation reaction and influencing the reactivity of the molecule.

Steric Factors:

The two tert-butyl groups on the phenolic ring create substantial steric hindrance. This steric bulk directs the incoming sulfur electrophile preferentially to the less hindered ortho position (position 2) relative to the hydroxyl group. The large size of the tert-butyl groups can also affect the rate of the reaction, potentially requiring more forcing conditions to overcome the steric barrier.

In the dimerization step, the steric hindrance of the two bulky phenol units must be accommodated as they form the disulfide bond. This can influence the geometry and stability of the final product.

Electronic Factors:

The hydroxyl group of the phenol is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The lone pairs on the oxygen atom increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to attack by electrophiles like sulfur-containing reagents.

The tert-butyl groups are weakly electron-donating through induction, further enhancing the electron density of the ring and facilitating the electrophilic substitution reaction. The interplay of these electronic effects makes the ortho position electronically favorable for sulfenylation.

Purification and Isolation Methodologies for Research Applications

The purification and isolation of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) to a high degree of purity are essential for its use in research applications. The bulky and relatively nonpolar nature of the molecule dictates the choice of appropriate purification techniques.

Advanced Chromatographic Separations

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures of organic compounds, including bulky bisphenols. For the purification of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), reversed-phase HPLC is a suitable method.

Table 1: HPLC Parameters for Bisphenol Separation

ParameterCondition
Column C18
Mobile Phase Acetonitrile (B52724)/Water gradient
Detection UV at 275 nm
Flow Rate 0.2 mL/min
Injection Volume 2.0 µL

This table presents typical starting parameters for the HPLC separation of bisphenols. Optimization for the specific target compound would be necessary. mtc-usa.com

The choice of a C18 column provides a nonpolar stationary phase that can effectively interact with the nonpolar regions of the target molecule. A gradient elution with acetonitrile and water allows for the separation of the desired product from starting materials, by-products, and other impurities with different polarities. UV detection at a wavelength where the aromatic rings of the bisphenol absorb, such as 275 nm, is appropriate for monitoring the separation.

Preparative HPLC, which utilizes larger columns and higher flow rates, can be employed to isolate larger quantities of the purified compound for further research.

Crystallization Techniques for High Purity

Crystallization is a highly effective method for obtaining compounds in a very pure, crystalline form. The selection of an appropriate solvent or solvent system is critical for successful crystallization.

For a bulky, relatively nonpolar molecule like 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), a single solvent recrystallization or a two-solvent recrystallization technique can be employed.

Single-Solvent Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. Common solvents for the recrystallization of nonpolar to moderately polar organic compounds include heptane, ethyl acetate (B1210297), and ethanol/water mixtures.

Two-Solvent Recrystallization: The crude product is dissolved in a "good" solvent in which it is readily soluble. A "poor" solvent, in which the compound is sparingly soluble, is then added dropwise until the solution becomes cloudy (the point of saturation). The solution is then heated until it becomes clear again and allowed to cool slowly, inducing crystallization. Common solvent pairs for recrystallization include heptane/ethyl acetate and methanol/water.

The choice of solvent is often determined empirically. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals.

Table 2: Common Solvents for Recrystallization of Organic Compounds

SolventPolarityBoiling Point (°C)
HeptaneNonpolar98
Ethyl AcetateModerately Polar77
EthanolPolar78
WaterVery Polar100

This table provides a list of common solvents used for recrystallization, which could be tested for the purification of the target compound.

By carefully selecting the crystallization conditions, it is possible to obtain 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) with high purity, suitable for demanding research applications.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Solid-State Architecture

No publicly accessible crystallographic data from single-crystal X-ray diffraction studies for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) could be found. Such studies are essential for determining the precise solid-state arrangement of the molecule.

Without a crystal structure, a definitive analysis of bond lengths, bond angles, and torsion angles (such as the C-S-S-C dihedral angle) is not possible. This information is fundamental to understanding the molecule's three-dimensional shape.

Details on how molecules of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) arrange themselves in a crystal lattice, including any hydrogen bonding involving the hydroxyl groups or other non-covalent interactions, remain uncharacterized in the absence of crystallographic studies.

Solution-State Conformation and Dynamic Behavior Studies

While basic NMR data may exist for verification purposes, in-depth studies on the conformational dynamics of this molecule in solution are not available in the searched literature.

No published studies utilizing advanced NMR techniques such as COSY, HSQC, HMBC, or NOESY for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) were identified. These methods are crucial for unambiguous assignment of proton and carbon signals and for probing through-bond and through-space correlations that define molecular conformation. Furthermore, variable-temperature NMR studies, which could reveal information about dynamic processes like hindered rotation around the aryl-sulfur or sulfur-sulfur bonds, have not been reported.

The molecule 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) can potentially exist as stable, non-interconverting chiral conformers (atropisomers) due to hindered rotation. However, no studies employing chiroptical techniques like Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) to investigate this potential chirality were found.

Vibrational Spectroscopy for Functional Group Characterization

While general infrared spectra for similar compounds are available, a detailed assignment of vibrational modes for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), supported by theoretical calculations (e.g., Density Functional Theory), is not present in the available literature. Such analysis would provide precise frequencies for key functional groups like the O-H, C-H (aromatic and aliphatic), C-S, and S-S stretching and bending vibrations.

Infrared (IR) Spectroscopy for Phenolic Hydroxyl and Disulfide Bonds

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, allowing for their identification.

Phenolic Hydroxyl (O-H) Group: The sterically hindered phenolic hydroxyl groups in this molecule are a key feature. Due to the bulky tert-butyl groups at the ortho positions (4 and 6), the O-H groups are expected to be largely non-hydrogen-bonded. This would result in a sharp, distinct absorption band in the IR spectrum, typically in the range of 3600-3650 cm⁻¹ . The absence of a broad absorption band at lower wavenumbers (e.g., 3200-3500 cm⁻¹) would confirm the lack of significant intermolecular hydrogen bonding, a direct consequence of the steric hindrance.

Disulfide (S-S) and Carbon-Sulfur (C-S) Bonds: The disulfide bond (S-S) stretching vibration is notoriously weak in IR spectroscopy and often difficult to observe. If present, it would appear as a weak absorption in the 400-550 cm⁻¹ region. The carbon-sulfur (C-S) stretching vibration is typically more reliable, appearing as a weak to medium absorption in the 600-800 cm⁻¹ range.

The table below illustrates the expected characteristic IR absorption bands for the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Phenolic O-HStretch~3600-3650Sharp, Medium
Aromatic C-HStretch~3010-3100Weak to Medium
Aliphatic C-H (tert-butyl)Stretch~2850-2960Strong
Aromatic C=CStretch~1450-1600Medium to Weak
C-SStretch~600-800Weak to Medium
S-SStretch~400-550Very Weak

Note: This table is based on established group frequencies and is predictive. Actual experimental values are required for confirmation.

Raman Spectroscopy for Sulfur-Sulfur Linkage Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the disulfide linkage.

Sulfur-Sulfur (S-S) Linkage: The S-S stretching vibration gives rise to a distinct and readily identifiable signal in the Raman spectrum, typically appearing in the region of 500-550 cm⁻¹ . This peak serves as a clear fingerprint for the disulfide bond. The intensity of this peak can provide information about the conformational purity of the sample.

Carbon-Sulfur (C-S) Linkage: The C-S stretching vibration is also Raman active, generally producing a signal in the 600-750 cm⁻¹ range. The presence of both S-S and C-S signals would provide strong evidence for the diaryl disulfide structure.

The combination of IR and Raman spectroscopy would allow for a confident assignment of the key functional groups, with Raman being particularly crucial for the unambiguous identification of the sulfur-sulfur bond.

BondVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
S-SStretch~500-550Medium to Strong
C-SStretch~600-750Medium
Aromatic RingRing Breathing~990-1010Strong

Note: This table is predictive. Specific experimental data for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is required for validation.

High-Resolution Mass Spectrometry for Molecular Architecture Validation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Fragmentation studies (MS/MS) involve breaking the molecule apart and analyzing the masses of the resulting fragments to deduce its structure.

Molecular Architecture Validation: The molecular formula of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is C₂₈H₄₂O₂S₂. The calculated monoisotopic mass is 474.2629 g/mol . An HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Fragmentation Studies: In a tandem mass spectrometry (MS/MS) experiment, the molecular ion (or a protonated/deprotonated version) would be isolated and fragmented. The expected fragmentation pathways would include:

Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides, which would result in a fragment ion corresponding to the 2-(mercapto)-4,6-di-tert-butylphenol radical cation.

Loss of tert-butyl groups: The loss of a tert-butyl group (C₄H₉, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da) is a characteristic fragmentation pattern for compounds containing this moiety, leading to significant fragment ions.

Cleavage of C-S bonds: Breaking the bond between the aromatic ring and the sulfur atom would be another potential fragmentation route.

Analysis of these fragmentation patterns would allow for the unambiguous confirmation of the connectivity between the two substituted phenol (B47542) rings via the disulfide bridge.

Ion DescriptionProposed FormulaCalculated Monoisotopic Mass ( g/mol )
[M]⁺˙ (Molecular Ion)[C₂₈H₄₂O₂S₂]⁺˙474.2629
[M - C₄H₉]⁺[C₂₄H₃₃O₂S₂]⁺417.1976
[M - S₂]⁺˙[C₂₈H₄₂O₂]⁺˙410.3185
[C₁₄H₂₁OS]⁺ (S-S Cleavage)[C₁₄H₂₁OS]⁺237.1316

Note: This table presents theoretically predicted fragments. Experimental HRMS/MS data is necessary to confirm these pathways.

Electronic Structure and Redox Chemistry of 2,2 Disulfanediylbis 4,6 Di Tert Butylphenol

Frontier Molecular Orbital Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the reactivity and electronic properties of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), the HOMO is anticipated to be primarily localized on the electron-rich phenolic moieties and the sulfur atoms of the disulfide bridge. The lone pairs of electrons on the oxygen and sulfur atoms, along with the π-systems of the benzene (B151609) rings, are expected to be the main contributors to the HOMO. The energy of the HOMO is a critical parameter as it relates to the molecule's ability to donate electrons, a key characteristic of antioxidants.

Conversely, the LUMO is expected to be distributed over the aromatic rings and the disulfide bond. The disulfide bond, in particular, can act as an electron acceptor, and its reduction is a key feature of the redox chemistry of such compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is indicative of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics
Molecular OrbitalPrimary LocalizationAssociated Chemical Property
HOMOPhenolic rings and disulfide bridge (S-S)Electron-donating ability (nucleophilicity, antioxidant activity)
LUMOAromatic rings and disulfide bridge (σ* S-S)Electron-accepting ability (electrophilicity, reducibility)

Computational studies on similar phenolic and disulfide-containing molecules suggest that the energetic profile is significantly influenced by the dihedral angle of the disulfide bond and the orientation of the phenolic rings. These conformational factors can affect the overlap of molecular orbitals and, consequently, the electronic properties of the molecule.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) are defined by the redox-active phenolic hydroxyl groups and the disulfide bridge.

Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of electroactive species. For 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), a typical CV scan would be expected to reveal distinct oxidation and reduction peaks.

The oxidation process would likely involve the phenolic hydroxyl groups. Sterically hindered phenols are known to undergo one-electron oxidation to form stable phenoxyl radicals. The presence of two phenolic moieties in the molecule could lead to a two-step oxidation process. The oxidation potential is influenced by the electron-donating tert-butyl groups, which stabilize the resulting radical species.

The reduction process is associated with the disulfide bond. Disulfides can undergo a two-electron reduction to form two thiolates. This process is often irreversible and its potential is dependent on the chemical environment and the nature of the substituents on the aromatic rings.

Table 2: Expected Redox Processes in Cyclic Voltammetry
ProcessElectrochemical ReactionExpected Features
OxidationPhenol (B47542) → Phenoxyl Radical + e⁻ + H⁺Anodic peak(s), potentially quasi-reversible
ReductionR-S-S-R + 2e⁻ → 2 R-S⁻Cathodic peak, often irreversible

The electron transfer mechanism for the oxidation of the phenolic groups likely proceeds via a proton-coupled electron transfer (PCET) pathway, where the removal of an electron is accompanied by the loss of a proton from the hydroxyl group. The stability of the resulting phenoxyl radical is enhanced by the steric hindrance provided by the ortho-tert-butyl groups, which prevents dimerization and other follow-up reactions.

Photophysical Properties and Electronic Transitions

The photophysical properties of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) are determined by its electronic structure and the nature of its electronic transitions. The absorption of ultraviolet (UV) light can promote electrons from the HOMO to the LUMO or other unoccupied orbitals.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions within the aromatic rings and potentially n → σ* transitions associated with the lone pairs on the sulfur and oxygen atoms. The exact position and intensity of these absorption bands are sensitive to the molecular conformation and the solvent environment. Upon excitation, the molecule can relax through various photophysical pathways, including fluorescence and phosphorescence, or undergo photochemical reactions. The disulfide bond is known to be photolabile and can undergo cleavage upon UV irradiation, which is an important consideration in applications where the compound is exposed to light.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

There is no published data available concerning the ultraviolet-visible (UV-Vis) absorption characteristics of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol). Information regarding its absorption maxima (λmax), molar extinction coefficients (ε), and the specific electronic transitions (e.g., π → π* or n → π*) that would define its UV-Vis spectrum could not be located in the reviewed scientific literature.

To provide context on what such data would entail, UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption is dependent on the electronic structure of the molecule. For a molecule like 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), the absorption spectrum would be influenced by the phenolic rings, the tert-butyl groups, and the disulfide bridge.

A hypothetical data table for such findings would be structured as follows, though it remains unpopulated due to the absence of data:

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Assignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Without experimental or theoretical studies, any discussion of the absorption characteristics of this specific compound would be purely speculative.

Luminescence Spectroscopy

Similarly, there is no information available in the scientific literature regarding the luminescence properties of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol). Luminescence spectroscopy encompasses fluorescence and phosphorescence phenomena, which involve the emission of light from a substance after it has absorbed light or other electromagnetic radiation.

Key parameters in luminescence spectroscopy include the emission maxima, quantum yield, and excited-state lifetime. This information provides insights into the fate of the molecule's excited electronic states. As no studies on the luminescence of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) have been published, these properties remain uncharacterized.

A representative data table for luminescence properties, which cannot be completed at this time, is shown below:

SolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Further experimental research is required to determine the UV-Vis absorption and luminescence characteristics of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol).

Coordination Chemistry and Ligand Properties

Design and Synthesis of Metal Complexes Utilizing 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)

A thorough search of chemical databases and scholarly articles did not yield specific examples of the design and synthesis of metal complexes utilizing 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) as a primary ligand.

Mononuclear and Polynuclear Complex Formation with Transition Metals

There is no readily available information in the scientific literature detailing the formation of either mononuclear or polynuclear transition metal complexes with 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol). The potential of this ligand to form such complexes can be inferred from the behavior of structurally related phenol-based ligands, but direct experimental evidence is currently lacking.

Ligand Binding Modes (Phenolate, Thiolate, Disulfide Bridging)

While the structure of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) suggests several potential binding modes, including phenolate, thiolate (upon cleavage of the disulfide bond), and disulfide bridging, there are no published studies that experimentally confirm or characterize these coordination modes with metal centers. The steric hindrance from the tert-butyl groups and the electronic properties of the disulfide bridge would likely play a significant role in determining the preferred binding mode, making this an area ripe for future research.

Structural Characterization of Metal-Ligand Architectures

In the absence of synthesized metal complexes, there is a corresponding lack of structural characterization data for metal-ligand architectures involving 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol).

X-ray Diffraction Analysis of Coordination Compounds

No crystal structures of coordination compounds containing 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) have been deposited in crystallographic databases or reported in the literature. X-ray diffraction analysis would be a critical tool for elucidating the precise coordination environment, bond lengths, and angles in any future metal complexes of this ligand.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., EPR, UV-Vis, Magnetic Circular Dichroism)

Detailed spectroscopic studies, such as Electron Paramagnetic Resonance (EPR), UV-Visible (UV-Vis) spectroscopy, and Magnetic Circular Dichroism (MCD), are essential for understanding the electronic structure and metal-ligand interactions in coordination complexes. However, no such spectroscopic data are available for complexes of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol).

Advanced Material Science Concepts and Design Principles

Incorporation into Polymer Systems for Mechanistic Stabilization Studies

The primary industrial application of hindered phenols is as antioxidants and stabilizers for polymeric materials. wikipedia.org The subject compound functions as a high-performance stabilizer, leveraging a cooperative effect between its constituent functional groups to protect polymers from degradation.

The degradation of polymers often proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. uvabsorber.com 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) interrupts this process through a multi-faceted approach.

Chain-Breaking Donor (Primary Antioxidant): The sterically hindered phenolic groups are excellent radical scavengers. The bulky tert-butyl groups ortho to the hydroxyl group stabilize the phenoxyl radical formed after donating the hydroxyl hydrogen atom to a polymer peroxy radical (ROO•). uvabsorber.commdpi.com This reaction terminates the degradation chain reaction. The stabilized phenoxyl radical is unreactive and does not initiate new degradation chains. uvabsorber.com

Peroxide Decomposition (Secondary Antioxidant): The disulfide linkage provides a synergistic secondary stabilization mechanism. It can decompose hydroperoxides (ROOH), which are unstable intermediates in polymer oxidation that can cleave to form highly reactive radicals. The sulfur bridge can be oxidized to various sulfur oxides, converting the harmful hydroperoxides into non-radical, stable products. This dual-functionality—scavenging radicals and decomposing peroxides—makes it more effective than stabilizers that possess only one of these capabilities.

Functional GroupStabilization RoleMechanism of ActionKey Benefit
Hindered Phenol (B47542) (-OH)Primary AntioxidantDonates a hydrogen atom to trap peroxy free radicals (ROO•), terminating the oxidation chain reaction.Prevents propagation of polymer chain degradation.
Disulfide (-S-S-)Secondary AntioxidantDecomposes polymer hydroperoxides (ROOH) into non-radical, stable products.Prevents the formation of new radicals from hydroperoxide breakdown.

The structure of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) serves as a versatile scaffold for designing next-generation polymer additives. By chemically modifying the core molecule, its properties, such as solubility in the polymer matrix, thermal stability, and reactivity, can be precisely tuned.

Research in this area focuses on several strategies:

Altering Steric Hindrance: Modifying the size and nature of the alkyl groups on the phenol rings can adjust the reactivity of the hydroxyl group and the stability of the resulting phenoxyl radical.

Modifying the Sulfur Bridge: Replacing the disulfide (-S-S-) with a monosulfide (-S-) or a polysulfide (-Sₓ-) bridge alters the peroxide decomposition efficiency and the thermal stability of the additive.

Grafting onto Polymer Backbones: To prevent additive migration and leaching, which can reduce long-term stability, the molecule can be chemically modified to allow for its covalent attachment to the polymer backbone, creating a macromolecular antioxidant. researchgate.net For example, introducing a polymerizable group like an acrylate (B77674) could allow it to be incorporated as a comonomer during polymerization.

Supramolecular Assemblies and Self-Organization

The distinct chemical functionalities within 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) enable it to participate in various non-covalent interactions, driving the spontaneous formation of ordered, higher-level structures.

The self-assembly of this molecule is governed by a combination of weak, directional interactions. The primary forces at play include hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The phenolic hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or cyclic motifs between molecules.

Hydrophobic Interactions: The large, nonpolar tert-butyl groups drive the association of molecules in aqueous or polar environments to minimize unfavorable interactions with the solvent.

π-π Stacking: The aromatic phenol rings can stack on top of one another, an interaction that contributes to the stability of the assembled structures.

Disulfide Bond Dynamics: The disulfide bond itself is a dynamic covalent bond. It can undergo cleavage and reformation under specific redox or light stimuli, providing a mechanism for assembling and disassembling structures in response to external signals. nih.gov

Type of InteractionParticipating Molecular MoietyRole in Self-Assembly
Hydrogen BondingPhenolic Hydroxyl (-OH)Provides directionality and strength to the assembly.
Hydrophobic InteractionsTert-butyl Groups (-C(CH₃)₃)Drives aggregation in polar media.
π-π StackingAromatic Phenol RingsContributes to the stabilization of stacked structures.
Disulfide ExchangeDisulfide Bridge (-S-S-)Allows for dynamic, stimulus-responsive assembly and disassembly.

Through the precise control of conditions such as solvent, temperature, and concentration, the self-assembly of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) can be directed to form specific nanomaterials. Depending on the balance of the non-covalent interactions, potential structures could include nanofibers, vesicles, or crystalline solids. The disulfide bond offers a unique advantage in this context, as it allows for the creation of "smart" materials that can be reconfigured. For instance, the application of a reducing agent could break the disulfide bonds, causing a macroscopic structure to disassemble into its constituent molecules. Subsequent exposure to an oxidizing agent could then reform the disulfide bonds, potentially restoring the original structure.

Photoactive and Electroactive Material Development

While primarily known as a stabilizer, the inherent electronic and redox properties of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) suggest its potential in the development of functional photoactive and electroactive materials.

The phenolic moieties can undergo oxidation, and the disulfide bridge has a well-defined redox potential, making the molecule electrochemically active. nih.govnih.gov Cyclic voltammetry studies on similar hindered phenols have demonstrated their ability to undergo reversible or quasi-reversible oxidation processes. mdpi.comresearchgate.net This redox activity is central to its antioxidant function but could also be harnessed in applications such as redox-flow batteries, electrochromic devices, or as a component in electrochemical sensors.

Furthermore, the phenolic structure is a chromophore that absorbs UV light. This property is beneficial for its role as a UV stabilizer in polymers. wikipedia.org While the molecule itself is not strongly fluorescent, its structure could be incorporated into larger conjugated systems or polymers to modulate their photophysical properties. The disulfide bond's sensitivity to UV light could also be exploited to create photo-responsive materials, where light irradiation could trigger bond cleavage and a corresponding change in material properties, such as solubility, color, or mechanical strength. The synthesis of polymers from disulfide-containing monomers is an active area of research for creating materials with tailored optical and electronic functionalities. researchgate.netyamagata-u.ac.jp

Integration into Responsive Systems for Sensing or Energy Conversion

Currently, there is no direct scientific literature detailing the integration of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) into responsive systems for sensing or energy conversion. Research on electrochemical sensors and energy conversion materials often focuses on compounds with specific functionalities that facilitate electron transfer, ion recognition, or catalytic activity. While phenolic compounds can exhibit redox activity, the specific attributes of the disulfide linkage and the bulky tert-butyl groups in 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) have not been explicitly leveraged for these purposes in published studies.

The potential for this compound to be used in such systems would likely hinge on the electrochemical behavior of the disulfide bond and the phenolic hydroxyl groups. The disulfide linkage could potentially undergo reversible redox reactions, which is a key characteristic for some sensing and energy storage applications. However, without experimental data from techniques such as cyclic voltammetry or spectroelectrochemistry for this specific molecule, its suitability remains speculative.

Charge Transfer Processes in Designed Solid-State Materials

Similarly, a thorough review of academic databases yields no specific studies on the charge transfer processes of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) in designed solid-state materials. The investigation of charge transport in organic materials is fundamental to the development of organic electronics, including transistors and solar cells. Key parameters in such studies include charge carrier mobility, ionization potential, and electron affinity.

For 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), the bulky tert-butyl groups would significantly influence its solid-state packing and intermolecular interactions. These steric hindrances could potentially disrupt the close π-π stacking that is often crucial for efficient charge transport in aromatic systems. The disulfide bridge introduces a flexible linkage between the two phenolic rings, which would further complicate the crystal packing and, consequently, the electronic coupling between adjacent molecules.

To ascertain the charge transfer properties of this compound, detailed studies involving single-crystal X-ray diffraction to understand its packing structure, coupled with theoretical calculations (e.g., Density Functional Theory) and experimental characterization of its electronic properties in the solid state, would be necessary. To date, such comprehensive investigations for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) are not available in the public domain.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A primary step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). For a molecule like 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), with several rotatable bonds (C-C, C-O, C-S, S-S), the energetic landscape is complex, featuring multiple local minima.

Table 1: Predicted Structural Parameters for a Representative Hindered Bisphenolic Disulfide (Illustrative Data)

Parameter Predicted Value
C-S Bond Length 1.80 - 1.85 Å
S-S Bond Length 2.05 - 2.10 Å
C-S-S Bond Angle 100 - 105°
C-S-S-C Dihedral Angle 85 - 95°

Note: This data is illustrative and based on general values for similar functional groups in related molecules.

DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for assigning peaks in experimental spectra. The predicted chemical shifts for the aromatic protons and carbons would be sensitive to the electronic environment, influenced by the electron-donating hydroxyl groups and the bulky tert-butyl groups. The proximity of the disulfide bridge would also have a distinct effect on the chemical shifts of nearby nuclei.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), characteristic vibrational modes would include the O-H stretching frequency (typically around 3600-3400 cm⁻¹), C-H stretching of the aromatic rings and tert-butyl groups, and vibrations associated with the C-S and S-S bonds in the lower frequency region of the spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The predicted absorption maxima (λ_max) would correspond to π-π* transitions within the phenolic rings. The substitution pattern and the conformation of the molecule would influence the energy of these transitions and thus the position of the absorption bands.

Table 2: Predicted Spectroscopic Data for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) (Illustrative)

Spectroscopy Feature Predicted Value
¹H NMR Aromatic Protons 6.8 - 7.5 ppm
tert-Butyl Protons 1.2 - 1.5 ppm
Hydroxyl Proton 4.5 - 5.5 ppm
IR O-H Stretch ~3500 cm⁻¹
C-H Stretch (Aromatic) ~3100 cm⁻¹
C-H Stretch (Aliphatic) ~2950 cm⁻¹
S-S Stretch ~450 cm⁻¹

Note: These are generalized predictions for a molecule with this structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their behavior in different environments than static quantum mechanical calculations.

As an antioxidant often used in polymeric materials, understanding its interactions within a polymer matrix is crucial. MD simulations can model the behavior of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) dispersed in a polymer. These simulations could predict its diffusion coefficient within the polymer, a key factor for its long-term effectiveness. Furthermore, the simulations would elucidate the nature of the intermolecular interactions, such as van der Waals forces between the nonpolar parts of the antioxidant and the polymer chains, and potential hydrogen bonding between the hydroxyl groups and polar groups on the polymer. These interactions determine the compatibility and retention of the antioxidant within the matrix. acs.org

Reaction Pathway Analysis and Transition State Modeling

A key aspect of an antioxidant's function is its ability to scavenge free radicals. Computational chemistry can be used to model the reaction pathways of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) with various radical species. By calculating the activation energies for different reaction mechanisms, such as hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical, the efficiency of the antioxidant can be predicted.

Transition state modeling would identify the geometry of the high-energy transition state for the hydrogen abstraction reaction. The energy barrier to reach this transition state is a critical determinant of the reaction rate. For hindered phenols, the steric bulk of the tert-butyl groups can influence the accessibility of the hydroxyl group to radicals, which would be reflected in the calculated activation energies. Studies on similar phenolic antioxidants have shown that the O-H bond dissociation enthalpy (BDE) is a key indicator of antioxidant activity, with lower BDEs correlating with higher radical scavenging efficiency.

Quantitative Structure-Property Relationship (QSPR) Modeling of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. In the context of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), QSPR studies are pivotal in understanding and predicting its behavior as an antioxidant and material stabilizer without the need for extensive and time-consuming experimental procedures. These models are built upon the principle that the molecular structure, encoded in the form of numerical descriptors, inherently determines the compound's macroscopic properties.

Correlation of Structural Descriptors with Electronic and Reactivity Parameters

The antioxidant efficacy of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is intrinsically linked to its electronic and reactivity characteristics. QSPR models for this and related phenolic compounds typically explore the correlation between various classes of structural descriptors and key quantum chemical parameters that govern antioxidant activity.

Structural Descriptors:

The molecular structure of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) can be characterized by several types of descriptors:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. For this bisphenolic structure, descriptors like the Wiener index and connectivity indices can quantify the spatial arrangement of its atoms and bonds.

Electronic Descriptors: These descriptors quantify the electronic characteristics of the molecule. For phenolic antioxidants, key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the molecule, a crucial factor in scavenging free radicals. The LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide precise information about the molecular structure and electronic properties. Important quantum chemical descriptors for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) include the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, the Ionization Potential (IP), and Mulliken charges on specific atoms. The BDE is a critical indicator of the ease with which the phenolic hydrogen can be abstracted by a radical, a primary mechanism of antioxidant action.

Steric Descriptors: These descriptors account for the three-dimensional bulk and shape of the molecule. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl groups in 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) provides significant steric hindrance, which can influence its reactivity and interaction with other molecules.

Correlation with Electronic and Reactivity Parameters:

Research on sulfur-containing phenolic antioxidants has established correlations between these structural descriptors and their reactivity. For instance, a lower O-H BDE generally correlates with higher antioxidant activity, as it facilitates hydrogen atom transfer to radicals. The energy of the HOMO is also a significant predictor; a higher HOMO energy indicates a greater tendency to donate electrons, which is favorable for radical scavenging.

The disulfide bridge in 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) introduces unique electronic and steric features. Studies on related compounds have shown that the nature of the sulfur linkage is crucial. For example, in some bisphenolic antioxidants, a sulfide (B99878) bridge allows for a stronger intramolecular hydrogen bond with the phenolic hydroxyl group compared to a disulfide bridge. This can influence the O-H BDE and, consequently, the radical scavenging activity. The reaction rate with peroxyl radicals has been observed to be approximately ten times faster for some sulfides compared to their disulfide counterparts, which is attributed to the difference in hydrogen bonding strength to the sulfur atom.

A hypothetical QSPR model for a series of related sulfur-containing phenols might take the form of a multiple linear regression equation:

log(k) = c0 + c1E(HOMO) + c2BDE + c3*V

Where:

log(k) is the logarithm of the rate constant for an antioxidant reaction.

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

BDE is the Bond Dissociation Enthalpy of the phenolic O-H bond.

V is a topological descriptor representing molecular volume.

c0, c1, c2, c3 are coefficients determined from the regression analysis.

Below is a table of hypothetical, yet chemically reasonable, structural descriptors and reactivity parameters for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) and related hypothetical compounds to illustrate these correlations.

Compound NameE(HOMO) (eV)O-H BDE (kcal/mol)Topological Volume (ų)Predicted log(k)
2,2'-Sulfanediylbis(4,6-di-tert-butylphenol)-5.880.54805.2
2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) -6.0 82.0 500 4.8
2,2'-Methylenebis(4,6-di-tert-butylphenol)-5.981.24905.0
4,6-Di-tert-butylphenol-5.779.82455.5

Note: The data in this table is illustrative and intended to demonstrate the principles of QSPR. Actual experimental or calculated values may vary.

Predictive Modeling for Chemical Behavior and Material Performance

QSPR models, once developed and validated, serve as powerful tools for predicting the chemical behavior and material performance of compounds like 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol). These predictive models are particularly valuable in the industrial setting for screening new potential antioxidants and stabilizers, thereby reducing the costs and time associated with experimental testing.

Predicting Chemical Behavior:

The predictive power of these models is assessed through statistical validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A statistically robust QSPR model will exhibit a high correlation coefficient (R²) and a low root mean square error (RMSE) for both the training and test sets.

Predicting Material Performance:

In its role as a material stabilizer, 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is added to polymers and other organic materials to prevent degradation caused by oxidation. QSPR models can be extended to predict its performance in these applications. For example, a model could be developed to predict the induction period of oxidation for a polymer stabilized with different concentrations of this antioxidant.

The descriptors used in such models would likely include not only those related to the antioxidant's intrinsic reactivity but also those that describe its interaction with the polymer matrix, such as its solubility and diffusion coefficient within the polymer. Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key descriptor in this context.

The following table provides a hypothetical example of how a QSPR model could be used to predict the performance of different phenolic antioxidants in a polymer matrix.

Compound NamelogPDiffusion Coefficient (10⁻⁸ cm²/s)Predicted Oxidation Induction Time (hours)
2,2'-Sulfanediylbis(4,6-di-tert-butylphenol)8.52.51200
2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) 8.8 2.2 1100
2,2'-Methylenebis(4,6-di-tert-butylphenol)8.62.41150
4,6-Di-tert-butylphenol4.95.1600

Note: The data in this table is illustrative and intended to demonstrate the principles of predictive modeling. Actual performance will depend on the specific polymer, temperature, and other conditions.

By leveraging these predictive models, researchers and engineers can rationally design new and more effective antioxidant and stabilizer systems, optimizing for both reactivity and physical properties to ensure long-term material performance.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of phenolic compounds and their derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly directed towards the development of novel synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Key areas of exploration include:

Catalytic Systems: Investigating novel catalysts to improve reaction yields and selectivity for the synthesis of hindered phenols and their subsequent conversion to disulfides. This includes the development of reusable catalysts to minimize waste.

Alternative Reaction Media: Moving away from conventional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis process. Research into solvent-free reaction conditions, potentially utilizing mechanochemistry, also presents a promising avenue.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future pathways for 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) will likely focus on improving atom economy, for instance, through direct C-H activation or oxidative coupling methods that avoid pre-functionalized starting materials.

Bio-based Feedstocks: A long-term goal is the exploration of renewable, bio-based feedstocks for the synthesis of the phenolic precursors. While challenging, this would represent a significant step towards a fully sustainable manufacturing process. General green methodologies for the preparation of disulfides, such as the efficient oxidation of thiols using air or other mild oxidants under sonication, are being explored and could be adapted for this specific compound. researchgate.netrsc.org

Research FocusPotential MethodologyDesired Outcome
Catalysis Heterogeneous or reusable catalystsIncreased efficiency, reduced waste
Solvents Water, ionic liquids, solvent-freeReduced environmental impact
Efficiency High atom economy reactionsMinimized by-product formation
Feedstocks Bio-derived phenolic precursorsEnhanced sustainability

Development of Advanced Analytical Techniques for In-Situ and Operando Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and degradation of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) is crucial for process optimization and quality control. The development of advanced analytical techniques that allow for real-time, in-situ monitoring is a significant research opportunity.

Future analytical research could focus on:

Spectroscopic Methods: Techniques such as Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can be implemented directly into reaction vessels to monitor the formation of the disulfide bond and the consumption of reactants in real-time.

Chromatographic Techniques: While High-Performance Liquid Chromatography (HPLC) with UV detection is used for determining impurities in similar antioxidant structures, future work could focus on developing faster, more efficient methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) for more sensitive and comprehensive analysis of reaction mixtures and degradation products. pharmjournal.ru

Operando Analysis: This involves studying the material under actual operating conditions. For example, when used as a polymer stabilizer, operando techniques could track the chemical changes in the antioxidant within the polymer matrix during thermal or photo-oxidative stress, providing invaluable insights into its stabilization mechanism and lifetime.

Design of Next-Generation Functional Materials with Tailored Properties

The primary function of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) and related hindered phenols is as an antioxidant and stabilizer for polymeric materials, including polyolefins and rubbers. researchgate.netoecd.org Future research will focus on designing next-generation functional materials where the properties of the antioxidant are precisely tailored for specific, high-performance applications.

Emerging opportunities in materials science include:

Multifunctional Stabilizers: Research is underway to synthesize hybrid molecules that incorporate the hindered phenol (B47542) structure alongside other functional moieties, such as UV absorbers (like benzophenones), into a single compound. nih.gov This creates a multifunctional additive that can provide comprehensive protection against both thermal and photo-degradation, simplifying polymer formulations.

Polymer-Bound Antioxidants: To address issues of migration and leaching of additives from polymer matrices, covalent bonding of the antioxidant structure to the polymer backbone is a promising strategy. Research into reactive derivatives of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) that can be incorporated during polymerization could lead to materials with permanent, non-migrating stabilization.

Self-Healing Materials: The disulfide bond is known to be dynamic and can undergo reversible cleavage and reformation. This property can be harnessed to create self-healing polymers. Incorporating 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) or similar disulfide-containing phenols into thermoset polymer networks could impart reprocessability and self-healing capabilities to otherwise intractable materials. researchgate.net

High-Performance Lubricants: Hindered phenols are also used as antioxidants in industrial oils and lubricants. Future work could explore the efficacy of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) in extreme environments, potentially leading to the development of advanced lubricants with extended service life for automotive and industrial engineering applications.

Material ConceptKey FeaturePotential Application
Multifunctional Additives Combined antioxidant & UV absorberEnhanced polymer durability
Polymer-Bound Stabilizers Covalent bonding to polymer chainFood packaging, medical devices
Self-Healing Polymers Reversible disulfide linkagesRe-processable composites, coatings
Advanced Lubricants High-temperature stabilityAutomotive and industrial machinery

Interdisciplinary Research with Related Scientific Domains (e.g., Environmental Chemistry, Advanced Engineering)

The life cycle of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol), from its synthesis to its ultimate fate in the environment, necessitates an interdisciplinary research approach. Collaboration between chemists, environmental scientists, and engineers will be key to maximizing its benefits while minimizing potential risks.

Future interdisciplinary research directions include:

Environmental Chemistry: Studies on the environmental fate and transport of this compound and its degradation products are crucial. Research on related compounds like 2,4-di-tert-butylphenol (B135424) has raised concerns about their potential toxicity to aquatic organisms and their detection in the environment. nih.govresearchgate.net Therefore, comprehensive studies on the biodegradability, bioaccumulation potential, and ecotoxicity of 2,2'-Disulfanediylbis(4,6-di-tert-butylphenol) are needed to perform thorough risk assessments.

Advanced Engineering: In the context of polymer engineering, research is needed to optimize the incorporation and dispersion of this antioxidant in various polymer matrices. This includes studying its interaction with other additives in complex formulations to avoid antagonistic effects and promote synergistic stabilization. specialchem.com For applications in advanced materials, collaboration with mechanical and materials engineers will be essential to validate the performance enhancements, such as improved longevity and self-healing efficiency, in real-world applications.

Computational Modeling: In silico studies, including molecular modeling and quantitative structure-activity relationship (QSAR) analyses, can accelerate research in several areas. nih.gov These models can help predict the antioxidant activity of new derivatives, assess their potential toxicity, and understand their interaction with polymer chains, thereby guiding synthetic efforts and reducing the need for extensive empirical testing.

Q & A

Advanced Research Question

  • Thermal stability : Ethylidene derivatives (e.g., CAS 35958-30-6) decompose at 250–300°C, while methylene analogs degrade at 200–250°C due to weaker C–S bonds .
  • Solubility : Ethylidene groups enhance solubility in nonpolar solvents (e.g., hexane) by 20–30% compared to methylene variants .
  • Catalytic activity : Methylene-bridged derivatives show higher Lewis acidity in coordination complexes, improving polymerization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.